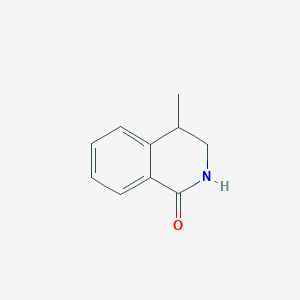

4-Methyl-3,4-dihydro-2H-isoquinolin-1-one

Descripción

Historical Trajectory and Contemporary Significance of the Dihydroisoquinolinone Core in Chemical Science

The isoquinoline (B145761) alkaloid family, from which the dihydroisoquinolinone core is derived, has been a subject of intense scientific interest for over two centuries. nih.gov This journey began in the early 19th century with the isolation of morphine from the opium plant, the first identified bioactive isoquinoline alkaloid. nih.gov This discovery unveiled a new class of N-heterocyclic natural products that are widespread throughout the plant kingdom and often derived from the amino acids tyrosine or phenylalanine. nih.gov

Architecturally intriguing, isoquinoline scaffolds are now recognized as "privileged structures" in medicinal chemistry, serving as essential templates for drug discovery. nih.govrsc.org The 3,4-dihydroisoquinolin-1(2H)-one fragment, in particular, is a core component of numerous natural products demonstrating a wide array of biological activities. rsc.org Consequently, it has been leveraged as a foundational scaffold in the discovery of synthetic molecules with potential therapeutic applications, including antitumor, antimicrobial, and antiviral agents. rsc.org

The contemporary significance of this structural framework is underscored by the continuous efforts of synthetic organic and medicinal chemists to develop efficient and sustainable methods for its construction. nih.govrsc.org The structural diversity and therapeutic importance of molecules built around the isoquinoline core make them challenging but highly rewarding targets in organic synthesis and modern drug development. nih.govrsc.org

Strategic Importance of the 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one Scaffold in Pharmaceutical and Agrochemical Development

The strategic value of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, the parent structure of this compound, is prominently demonstrated in both pharmaceutical and agrochemical research. While research on the specific 4-methyl derivative is part of a broader exploration, the core scaffold's functional importance is well-documented.

In pharmaceutical development, a notable application is the design of novel inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a target for cancer therapy. nih.gov Researchers have designed a novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold to develop new PARP inhibitors. nih.gov Through iterative synthesis and biological testing, a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, was identified as a candidate for further preclinical development, highlighting the scaffold's utility in creating targeted therapies. nih.gov

In the agrochemical sector, the 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as a promising starting point for developing new crop protection agents. nih.gov Although research into its bioactivity against phytopathogens has been limited, some isoquinolin-1(2H)-one derivatives have shown moderate control against various plant diseases, including those caused by Blumeria graminis, Puccinia recondita, Botrytis cinerea, and Plasmopara viticola. rsc.orgnih.gov

A significant study involved the synthesis of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold to screen for agents against the oomycete Pythium recalcitrans. rsc.orgnih.govrsc.org The bioassays revealed that the antioomycete activity against this pathogen was superior to the antifungal activity against six other tested phytopathogens. rsc.orgnih.govrsc.org One derivative, compound I23, was particularly potent, with an in vitro EC₅₀ value of 14 μM, which is more effective than the commercial agent hymexazol (B17089) (EC₅₀ of 37.7 μM). rsc.orgnih.govrsc.org In vivo tests showed that at a dose of 5.0 mg per pot, compound I23 achieved a preventive efficacy of 96.5%. nih.govrsc.org The proposed mode of action for this compound involves the disruption of the pathogen's biological membrane systems. rsc.org

Below is an interactive data table of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives and their reported antioomycete activity.

| Compound ID | Structure | Activity (EC₅₀ against P. recalcitrans) |

| I23 | 2-(4-Methylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 14.0 µM |

| I24 | 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 17.1 µM rsc.org |

| I25 | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 17.5 µM rsc.orgnih.gov |

| I18 | 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 19.3 µM rsc.org |

| I26 | 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 22.9 µM rsc.orgnih.gov |

| Hymexazol | Commercial Fungicide | 37.7 µM rsc.orgrsc.org |

Overview of Current Research Trends and Unaddressed Challenges Pertaining to the this compound Framework

Current research on the 3,4-dihydroisoquinolin-1-one framework, including the 4-methyl variant, is characterized by several key trends. A primary focus is on the synthesis of diverse chemical libraries for biological screening. rsc.org The Castagnoli–Cushman reaction, for example, is a favored method for producing a variety of 2,3-disubstituted derivatives with a carboxylic acid function at the C4 position, allowing for systematic changes to substituents around the core scaffold. rsc.org This approach facilitates comprehensive structure-activity relationship (SAR) studies, which are crucial for optimizing the biological potential of these molecules. nuph.edu.ua The use of three-dimensional quantitative structure–activity relationship (3D-QSAR) models is also a growing trend to better understand the structural requirements for activity and guide the design of more potent compounds. rsc.orgnih.govrsc.org

Beyond screening, research is also directed toward designing derivatives that target specific biological pathways, such as the development of PARP inhibitors for cancer treatment. nih.gov Furthermore, the application of related isoquinoline structures is expanding into material science, with studies exploring their use as luminescent materials and corrosion inhibitors. acs.org

Despite these advancements, several challenges remain. The development of efficient, sustainable, and versatile synthetic strategies for constructing these complex scaffolds continues to be a significant hurdle for chemists. nih.gov There is also a need for more profound exploration of bioisosterism—the replacement of one chemical group with another to create novel molecules with similar biological activities—in drug design involving the isoquinoline framework. rsc.org While many derivatives show promising activity in vitro, translating these findings into effective and viable pharmaceutical or agrochemical products is a persistent challenge that requires extensive preclinical and clinical investigation.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11-10(12)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSNVLHWJMUVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554810 | |

| Record name | 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70079-42-4 | |

| Record name | 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Pharmacological Spectrum and Therapeutic Applications of the 4 Methyl 3,4 Dihydro 2h Isoquinolin 1 One Scaffold

General Overview of the Dihydroisoquinolinone Motif as a Privileged Scaffold for Bioactive Compounds

In the field of drug discovery and medicinal chemistry, certain chemical structures, known as "privileged scaffolds," appear frequently in molecules that exhibit biological activity across a range of different targets. The isoquinoline (B145761) and dihydroisoquinolinone frameworks are widely recognized as such scaffolds. google.comnih.gov These structures serve as essential templates for the design and synthesis of new therapeutic agents. google.com

The dihydroisoquinolinone core is a prominent feature in numerous natural products and synthetic compounds that demonstrate a wide array of pharmacological effects. nih.govnih.gov The biological significance of this motif is extensive, with derivatives showing potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal agents. google.comnih.govresearchgate.net The inherent versatility of the dihydroisoquinolinone scaffold allows for chemical modifications at various positions, enabling chemists to fine-tune its properties to achieve desired biological effects and develop potent and selective drug candidates. nih.gov This structural adaptability has made it a cornerstone in the development of treatments for a variety of diseases, most notably in oncology. nih.gov

Antineoplastic and Anticancer Activities of Dihydroisoquinolinone Derivatives

The dihydroisoquinolinone scaffold is a key component in the development of numerous anticancer agents. google.comnih.govresearchgate.net Its derivatives have been shown to interfere with cancer cell growth and survival through various mechanisms of action. These include the inhibition of critical enzymes involved in cancer progression and the disruption of cellular processes essential for tumor proliferation.

Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme for the growth of cancer cells, and its inhibition has become a significant strategy in cancer therapy. researchgate.net A novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been specifically designed and synthesized to act as PRMT5 inhibitors. researchgate.net

Through a scaffold hopping strategy, researchers replaced the pyrimidine (B1678525) carboxamide groups of known PRMT5 inhibitors with the 3,4-dihydroisoquinolin-1(2H)-one scaffold. researchgate.net This led to the development of potent inhibitors, with systematic structure-activity relationship (SAR) studies culminating in compound D3 . This compound demonstrated excellent inhibitory activity against PRMT5 and potent antiproliferative effects against the Z-138 non-Hodgkin's lymphoma cell line. researchgate.net The success of these derivatives underscores the value of the dihydroisoquinolinone core in designing targeted cancer therapies. researchgate.netnih.gov

Table 1: PRMT5 Inhibitory Activity of a Key Dihydroisoquinolinone Derivative

| Compound | PRMT5 IC₅₀ (nM) | Z-138 Cell IC₅₀ (nM) |

|---|---|---|

| D3 | 20.7 | 2.2 |

Data sourced from a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives as PRMT5 inhibitors. researchgate.net

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA repair. Their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. mdpi.com The 3,4-dihydroisoquinolin-1-one scaffold has been successfully utilized to develop a new class of PARP inhibitors. google.com

A series of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides were designed and synthesized, leading to the identification of compounds with potent PARP inhibitory activity. Notably, some of these derivatives displayed selectivity between PARP isoforms. For instance, compound 3l showed potent inhibition of both PARP1 and PARP2, while compound 3af was identified as a potent and notably selective PARP2 inhibitor. Furthermore, other research has explored derivatives of the 3,4-dihydroisoquinolin-1(2H)-one (dq) nucleus as inhibitors of PARP10, another member of the PARP family.

Table 2: PARP Inhibitory Profile of Selected Dihydroisoquinolinone Derivatives

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity Index (PARP1/PARP2) |

|---|---|---|---|

| 3l | 156 | 70.1 | 2.2 |

| Dihydroisoquinolone 1a | 13,000 | 800 | 16.3 |

Data sourced from studies on 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors.

Microtubules are essential components of the cell's cytoskeleton and play a critical role in mitosis. Compounds that interfere with tubulin polymerization can halt cell division, making them effective anticancer agents. A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed as tubulin polymerization inhibitors.

In these studies, several compounds displayed moderate to good cytotoxic activities against leukemia cells. The most potent compound identified, compound 32 , was confirmed to inhibit tubulin polymerization, and molecular docking studies suggested its binding mode is similar to that of colchicine. This line of research highlights another important mechanism through which the dihydroisoquinolinone scaffold can exert its anticancer effects.

Table 3: Tubulin Polymerization Inhibitory Activity of a Dihydroisoquinoline Derivative

| Compound | Cytotoxicity against CEM leukemia cell line (IC₅₀ µM) |

|---|---|

| Compound 32 | 0.64 |

Data sourced from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives.

Derivatives of the dihydroisoquinolinone scaffold have demonstrated broad cytotoxic efficacy against a variety of human cancer cell lines. This activity is the direct result of the diverse mechanisms these compounds can influence, including the inhibition of PRMT5, PARP, and tubulin polymerization.

Specific examples of this cytotoxic efficacy include:

Non-Hodgkin's Lymphoma: The PRMT5 inhibitor D3 showed potent antiproliferative activity against the Z-138 cell line with an IC₅₀ of 2.2 nM. researchgate.net

Hematologic Malignancies: A novel dihydroisoquinolinone derivative acting as a CDK9 inhibitor was found to effectively suppress the proliferation of a range of hematological cancer cell lines.

Leukemia: The tubulin polymerization inhibitor compound 32 displayed an IC₅₀ of 0.64 μM against the human CEM leukemia cell line.

Breast Cancer: The compound 6,7-dihydroxy-3,4-dihydroisoquinoline was found to inhibit in vitro invasion in DA3 murine breast cancer cells. Additionally, certain indolo[2,1-alpha]isoquinolines have shown cytostatic activity in MDA-MB 231 and MCF-7 human breast cancer cells.

Table 4: Cytotoxic Activity of Dihydroisoquinolinone Derivatives in Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Type | Cell Line | Activity (IC₅₀ or Effect) |

|---|---|---|---|

| D3 | Non-Hodgkin's Lymphoma | Z-138 | 2.2 nM researchgate.net |

| CDK9 Inhibitor Derivative | Hematologic Malignancies | Various | Proliferation suppression |

| Compound 32 | Leukemia | CEM | 0.64 µM |

| 6,7-dihydroxy-3,4-dihydroisoquinoline | Breast Cancer | DA3 (murine) | Inhibition of invasion |

Neuroactive and Central Nervous System (CNS) Modulatory Properties

Beyond oncology, the isoquinoline family of compounds has been investigated for its effects on the central nervous system. google.comresearchgate.net Research indicates that certain derivatives possess neuroactive and CNS modulatory properties, including potential antidepressant and analgesic activities. google.comresearchgate.net

Specifically concerning the 3,4-dihydroisoquinoline (B110456) scaffold, studies have been conducted on its spasmolytic (smooth muscle relaxant) activity. Some novel 1,3-disubstituted 3,4-dihydroisoquinolines were predicted to have the ability to cross the blood-brain barrier, a critical parameter for CNS-acting drugs. These compounds were evaluated for their ability to modulate the spontaneous contractile responses of smooth muscle cells, with two substances identified as significant regulators. The broader class of tetrahydroisoquinolines (THIQs), which are structurally related, have also been investigated for activity against neurodegenerative disorders. While this area is less explored than the anticancer applications, these findings suggest a potential therapeutic avenue for dihydroisoquinolinone derivatives in neurology.

Dopamine (B1211576) D1 Receptor Positive Allosteric Modulation (PAM)

The dopamine D1 receptor (D1R) is a critical G protein-coupled receptor (GPCR) involved in cognition, motor control, and reward pathways, making it a key target for treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease, schizophrenia, and Alzheimer's disease. nih.govbiorxiv.orggoogle.com While direct D1R agonists have faced challenges, Positive Allosteric Modulators (PAMs) offer a promising alternative by enhancing the receptor's response to endogenous dopamine without causing overstimulation. nih.govbiorxiv.org

Several potent and selective D1R PAMs are based on the tetrahydroisoquinoline (THIQ) scaffold, a structure closely related to 4-methyl-3,4-dihydro-2H-isoquinolin-1-one. biorxiv.org These compounds bind to an allosteric site distinct from the dopamine binding site, offering greater selectivity and a more nuanced modulation of receptor activity. biorxiv.orgnih.gov

Research has identified a specific intracellular binding site for these PAMs. nih.gov For instance, the compound DETQ docks into a cleft formed by the second intracellular loop (IC2) and parts of transmembrane helices 3 and 4. nih.gov Key amino acid residues, including Val119, Trp123, Arg130, and Leu143, are crucial for this interaction. nih.gov This understanding of the molecular binding mechanism allows for the rational design of new D1R PAMs with improved properties for treating CNS disorders. biorxiv.orggoogle.com

Table 1: Examples of Dopamine D1 PAMs with a Tetrahydroisoquinoline Core

| Compound Name | Chemical Name | Key Findings | References |

| DETQ | 2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | Selectively potentiates the human D1 receptor; reverses motor deficits in animal models. nih.govnih.gov | nih.govbiorxiv.orgnih.gov |

| LY3154207 | 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methyl-butyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethenone | Efficiently crosses the blood-brain barrier to act on the CNS. biorxiv.org | biorxiv.org |

| DPTQ | 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(2-hydroxy-2-methyl-propyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethenone | Shares a similar THIQ scaffold with other D1R PAMs. biorxiv.org | biorxiv.org |

Serotonin (B10506) 5-HT1A Receptor Ligand Interactions

The serotonin system, particularly the 5-HT1A receptor subtype, is deeply implicated in the regulation of mood, anxiety, and cognition. nih.govnih.gov As such, ligands that target the 5-HT1A receptor are cornerstones in treating depression and anxiety disorders. nih.gov The 5-HT1A receptor is found both presynaptically on serotonin neurons, where it regulates serotonin release, and postsynaptically in brain regions like the hippocampus and cortex. nih.gov

The development of multi-target-directed ligands (MTDLs) often involves the serotonin receptor family. mdpi.com There is significant interest in dual-action ligands that combine 5-HT1A agonism with antagonism of other receptors, such as the 5-HT7 receptor, to achieve a more potent antidepressant effect. nih.gov While many such ligands are based on N-Aryl/heteroaryl piperazine (B1678402) structures, the search for novel scaffolds is ongoing. nih.gov The structural similarities between the pharmacophores for dopamine and serotonin receptors mean that scaffolds active at one type of receptor are often explored for activity at the other. mdpi.com For example, constraining aryloxyethylamine moieties within various heterocyclic nuclei has been a strategy to develop 5-HT1A receptor ligands. mdpi.com

Inhibition of Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE-1)

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline. nih.govnih.gov A leading hypothesis points to the accumulation of amyloid-beta (Aβ) peptide as a primary cause. nih.govnih.gov A promising therapeutic strategy involves the simultaneous inhibition of two key enzymes: beta-secretase 1 (BACE-1), which is involved in the production of Aβ, and acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. nih.govnih.gov Dual inhibitors that can target both enzymes may offer a more effective treatment than single-target drugs. nih.gov The development of such multi-target compounds is an active area of research, exploring various molecular scaffolds to achieve the desired dual-binding profile. nih.gov

Antimicrobial, Antiviral, and Antifungal/Antioomycete Activities

The isoquinoline scaffold is a component of numerous molecules with potent activity against a wide range of pathogens. nih.govmdpi.com

Antimicrobial Activity: A new class of alkynyl isoquinoline compounds has demonstrated strong bactericidal effects against numerous Gram-positive bacteria, including difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. mdpi.com These compounds were shown to reduce MRSA load within macrophages, an advantage over vancomycin, and exhibited a low propensity for developing resistance. mdpi.com Preliminary studies suggest their mechanism of action involves the disruption of cell wall and nucleic acid biosynthesis. mdpi.com Additionally, chalcones derived from dihydropyrrolo[2,1-a]isoquinolines have shown potent activity against E. coli, B. mycoides, and C. albicans. nih.gov

Antiviral Activity: Derivatives of the dihydroisoquinoline core have been evaluated for antiviral properties. In a double-blind clinical trial, prophylactic treatment with 3,4-dihydro-1-isoquinolineacetamide (B1196322) hydrochloride (DIQA) was tested against experimental human rhinovirus infection. nih.gov While it did not prevent the development of colds, the treatment appeared to suppress the cold syndrome, resulting in milder illness and reduced viral excretion. nih.gov

Antifungal/Antioomycete Activity: The 3,4-dihydroisoquinolin-1(2H)-one scaffold has proven to be a valuable starting point for developing agents to manage plant diseases. nih.govrsc.org In a study where 59 derivatives were synthesized, significant antioomycete activity was observed against the phytopathogen Pythium recalcitrans. nih.govrsc.orgresearchgate.net One compound in particular showed high potency and preventive efficacy. nih.govrsc.org

Table 2: Antioomycete Activity of a 3,4-Dihydroisoquinolin-1(2H)-one Derivative

| Compound | Target Pathogen | In Vitro Potency (EC₅₀) | Key Findings | References |

| I23 | Pythium recalcitrans | 14 μM | Potency was higher than the commercial agent hymexazol (B17089) (37.7 μM). Showed in vivo preventive efficacy of 96.5% at higher doses. nih.govrsc.org | nih.govrsc.org |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. nih.gov The isoquinoline scaffold has been incorporated into compounds designed to combat these processes.

Anti-inflammatory Properties: A novel isoquinoline derivative demonstrated significant anti-inflammatory effects in a model of endotoxemia. nih.gov The compound was found to inhibit the expression of nuclear factor kappa-B (NF-κB) in macrophages, which in turn reduced the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov This activity contributed to improved cardiac function and better outcomes in the animal model, suggesting potential for treating sepsis. nih.gov In another study, 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were identified as effective anti-inflammatory agents for treating acute lung injury and sepsis by inhibiting the NF-κB pathway. researchgate.net

Antioxidant Properties: A series of phenolic 4-arylidene-isoquinolinones were synthesized and shown to possess dual-action capabilities as both antioxidants and α-glucosidase inhibitors. nih.gov One derivative, 10f, was particularly effective at reducing lipoperoxidation and scavenging hydroxyl radicals. nih.gov Other studies on related tetrahydroisoquinoline structures have also reported promising antioxidant activity. researchgate.net The antioxidant capacity is often attributed to the presence of phenolic hydroxyl groups which can engage in hydrogen atom transfer to neutralize free radicals. nih.gov

Additional Pharmacological Applications

The isoquinoline framework is being explored for the development of new treatments for type II diabetes mellitus. nih.govnih.gov One key strategy is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. nih.govnih.govjchemlett.com By slowing this process, post-meal blood glucose spikes can be reduced. jchemlett.com

A series of phenolic 4-arylidene-isoquinolinones demonstrated excellent inhibition of α-glucosidase, with some compounds acting as non-competitive or mixed inhibitors. nih.gov In vivo assays confirmed that several of these compounds significantly reduced plasma glucose levels after sucrose (B13894) administration. nih.gov

Another approach involves modulating incretin (B1656795) receptors. nih.gov Novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been developed as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. nih.gov These receptors play a crucial role in stimulating glucose-dependent insulin (B600854) release, making them important targets for diabetes therapy. nih.gov

Table 3: Antidiabetic Activity of Selected Isoquinolinone Derivatives

| Compound | Target | Activity | Key Findings | References |

| 10e, 10o | α-glucosidase | Inhibition | Showed excellent inhibitory activity, superior to the reference compound quercetin. nih.gov | nih.gov |

| 10f | α-glucosidase | Inhibition | Depleted blood glucose levels after sucrose administration in vivo. nih.gov | nih.gov |

Antihypertensive and Antiarrhythmic Effects

The isoquinoline framework is a component of numerous alkaloids with notable cardiovascular effects. While direct studies on the antihypertensive and antiarrhythmic properties of this compound are not extensively detailed in the provided research, the broader class of isoquinoline-related compounds has been investigated for these activities. For instance, papaverine, a well-known benzylisoquinoline alkaloid, has long been recognized for its vasodilator and muscle relaxant properties. mdpi.com The search for novel antihypertensive and antiarrhythmic agents has led to the synthesis and evaluation of various heterocyclic compounds. nih.gov Dihydropyridine derivatives, for example, have been extensively studied and developed as potent antihypertensive agents that often exhibit a gradual and long-lasting hypotensive effect. nih.gov The exploration of isoquinoline derivatives in this context is part of a larger effort to identify new drug candidates for cardiovascular diseases. mdpi.com

Vasodilatation Potential

The potential for vasodilation is a key area of investigation for isoquinoline derivatives, given the historical precedent of alkaloids like papaverine, which acts as a non-specific spasmolytic agent and a brain and coronary vasodilator. mdpi.com The isoquinoline ring is considered an important starting point for the discovery of new drugs with muscle relaxant capabilities. mdpi.com Research into natural products has identified various compounds that induce vascular smooth muscle relaxation, highlighting the potential for discovering novel anti-hypertension drug candidates from natural scaffolds. nih.gov Studies on compounds isolated from plants used in traditional medicine have revealed significant vasodilatory effects, often mediated through pathways like the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) system. nih.govmdpi.com While the specific vasodilatory mechanism of every new derivative needs to be elucidated, the isoquinoline scaffold remains a promising template for developing new agents that can induce vasorelaxation. mdpi.commdpi.com

Modulation of Vascular Smooth Muscle Cell Proliferation

The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a critical factor in the development of cardiovascular diseases such as atherosclerosis and restenosis. nih.govfrontiersin.org Consequently, inhibiting VSMC proliferation is a major therapeutic goal. nih.govresearchgate.net Numerous natural and synthetic compounds are being investigated for their ability to modulate this process. researchgate.net The signaling pathways that control VSMC proliferation are complex, and understanding them is crucial for identifying new therapeutic leads. nih.gov Research has shown that various natural products can effectively inhibit the proliferation of VSMCs, suggesting that scaffolds derived from natural sources, such as the isoquinoline core, could yield potent inhibitors. researchgate.net

Inhibition of Cholesterol Biosynthesis

The inhibition of cholesterol synthesis is a key strategy for managing hypercholesterolemia. While research on the direct impact of this compound is limited, studies on other compounds have identified specific enzymatic targets in the cholesterolgenic pathway. One such target is sterol 4α-methyl oxidase, an enzyme involved in the later stages of cholesterol synthesis. nih.gov Inhibition of this enzyme leads to the accumulation of methylsterols like 4,4'-dimethylzymosterol. nih.gov Other studies have focused on the inhibition of cytochrome P-450 dependent enzymes, such as lanosterol (B1674476) 14α-demethylase, which also play a crucial role in cholesterol biosynthesis. nih.gov These findings highlight potential mechanisms by which novel inhibitors based on various chemical scaffolds could be designed to lower cholesterol levels.

Agrochemical Potential: Development of Plant Disease Management Agents

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has demonstrated significant potential in the development of agents for managing plant diseases. rsc.orgrsc.org Researchers have synthesized numerous derivatives and tested their efficacy against a range of plant pathogens, with particularly promising results against oomycetes and fungi. rsc.org

In one study, 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold were synthesized and evaluated for their activity against the phytopathogen Pythium recalcitrans. rsc.orgrsc.org The results indicated that their antioomycete activity was superior to their antifungal activity against six other tested pathogens. rsc.orgrsc.org

Table 1: In Vitro Antioomycete Activity of Selected 3,4-dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans

| Compound ID | EC₅₀ (μM) |

| I23 | 14.0 |

| Hymexazol (Commercial Control) | 37.7 |

Data sourced from research on the antioomycete activity of synthesized derivatives. rsc.orgrsc.org

Compound I23 showed the highest in vitro potency, with an EC₅₀ value of 14 μM, which was significantly better than the commercial fungicide hymexazol (37.7 μM). rsc.orgrsc.org In vivo tests also demonstrated the high preventive efficacy of compound I23. rsc.orgrsc.org Further investigations into the mode of action suggest that these compounds may work by disrupting the biological membrane systems of the pathogen. rsc.org

Other research has focused on introducing different active fragments into the isoquinoline skeleton to create novel fungicides. researchgate.net For instance, by incorporating a diphenyl ether fragment, novel isoquinoline derivatives were synthesized. These compounds were tested against various plant pathogens.

Table 2: In Vitro Antifungal Activity of Selected Isoquinoline Derivatives at 50 mg/L

| Compound | Pathogen | Inhibition Rate (%) |

| Ic | Physalospora piricola | 93.0 |

| Ie | Physalospora piricola | 93.0 |

| Il | Physalospora piricola | 93.0 |

| Il | Rhizotonia cerealis | 93.0 |

| Il | Fusarium graminearum | 83.3 |

| Sanguinarine (Control) | Fusarium graminearum | 64.2 |

| Chlorothalonil (Control) | Fusarium graminearum | 57.7 |

Data sourced from studies on the design and antifungal activity of novel isoquinoline derivatives.

The results showed that several of these compounds exhibited high inhibition rates against pathogens like Physalospora piricola and Rhizotonia cerealis, comparable to the commercial fungicide Chlorothalonil and superior to the natural alkaloid Sanguinarine. Specifically, compound Il was highly effective against Fusarium graminearum. Fused isoxazoline/isoquinolinone hybrids have also been synthesized and evaluated, with some showing promising antifungal activity against a range of fungal strains. mdpi.comnih.gov These findings underscore the significant potential of the 3,4-dihydro-2H-isoquinolin-1-one scaffold as a template for creating new and effective agrochemical fungicides. rsc.orgrsc.org

Iv. Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Structural Determinants and Pharmacophoric Elements Critical for Biological Activity

The biological activity of 3,4-dihydroisoquinolin-1-one derivatives, particularly as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), is dictated by a well-defined pharmacophore. nih.govresearchgate.net This model highlights the essential structural features required for molecular recognition and binding at the target's active site.

Key pharmacophoric elements include:

The Lactam Core: The 3,4-dihydroisoquinolin-1-one ring system itself is a critical component. It acts as a bioisostere, mimicking the nicotinamide (B372718) moiety of the natural PARP substrate, NAD+. nih.govnih.gov This allows it to compete for the NAD+ binding site on the enzyme.

The Carboxamide Moiety: For many potent PARP inhibitors based on this scaffold, a carboxamide group, often at the C4 position, is crucial. nih.govnih.gov This group is capable of forming key hydrogen bond interactions with amino acid residues in the enzyme's active site, such as Gly863 and Ser904, which are essential for anchoring the inhibitor and achieving high potency. nih.gov

Aromatic/Lipophilic Groups: The presence of aromatic rings, such as a phenyl group often found at the C3 position, and other lipophilic substituents contribute to binding, likely through π-π stacking and hydrophobic interactions with residues like Tyr907 and Tyr896 in the PARP active site. nih.govrsc.org

The C4-Substituent Vector: The substituent at the C4 position projects into a specific region of the binding pocket. The nature, size, and functionality of this group are primary determinants of both potency and selectivity, as discussed in the following section. nih.govrsc.org

In the context of antioomycete activity, studies have revealed the absolute necessity of a carboxyl group at the C4-position for bioactivity, underscoring its role as a critical structural determinant for a different biological target. rsc.org

Influence of Substituents, Particularly at the 4-Position, on Efficacy and Selectivity

The C4 position of the 3,4-dihydroisoquinolin-1-one scaffold has proven to be a pivotal point for chemical modification to modulate biological efficacy and selectivity. Research into PARP inhibitors has shown that introducing a carboxamide function at this position can transform a simple, micromolar-potency core into a highly potent, nanomolar-range inhibitor. nih.gov

The structure-activity relationships are often "tight," meaning even small changes to the C4-substituent can lead to significant changes in activity. nih.gov For instance, in a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, the introduction of a [1,4'-bipiperidine]-1'-carbonyl moiety at C4 resulted in a compound with a PARP1 IC50 of 156 nM. nih.gov Further optimization, such as adding a fluorine atom to the isoquinolinone core (at position 7), led to a lead compound with even greater potency. nih.govnih.gov

Interestingly, modifications to this C4-amide group can also dial in selectivity between different PARP isoforms. While many derivatives potently inhibit PARP1, certain substitutions on the distal piperidine (B6355638) ring of the C4-carboxamide moiety were found to maintain or even enhance PARP2 activity while decreasing PARP1 potency, yielding highly selective PARP2 inhibitors. nih.gov

| Compound ID | C4-Amide Substituent | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity Index (PARP1/PARP2) |

|---|---|---|---|---|

| 3l | 4-phenylpiperazine | 156 | 70.1 | 2.22 |

| 3aa | 1,4'-bipiperidine | 26.4 | 18.3 | 1.44 |

| 3af | 4-(4-chlorophenyl)piperazine | 144 | 18.1 | 7.96 |

| 3aj | 4-(pyridin-2-yl)piperazine | 1330 | 21.9 | 60.7 |

Similarly, in the development of antioomycete agents, substitutions at the N2 and C3 positions, in combination with the essential C4-carboxyl group, profoundly influenced efficacy against Pythium recalcitrans. rsc.org For example, compound I23, with a 4-(4-chlorophenoxy)phenyl group at N2 and a phenyl group at C3, showed the highest potency with an EC50 value of 14 μM. rsc.org

| Compound ID | N2-Substituent | C3-Substituent | EC₅₀ (μM) vs P. recalcitrans |

|---|---|---|---|

| I9 | Phenethyl | Phenyl | >100 |

| I23 | 4-(4-Chlorophenoxy)phenyl | Phenyl | 14.0 |

| I24 | 4-Fluorophenyl | Phenyl | 25.4 |

| I25 | 4-Chlorophenyl | Phenyl | 21.6 |

| I26 | 4-Bromophenyl | Phenyl | 19.8 |

Stereochemical Considerations and Their Impact on Biological Profile (e.g., Chiral Centers at C4)

The introduction of substituents at the C4 position of the 3,4-dihydro-2H-isoquinolin-1-one ring creates a chiral center. The three-dimensional arrangement of atoms (stereochemistry) at this center is a critical factor influencing the biological profile of the molecule. Synthetic methods like the Castagnoli-Cushman reaction can produce these compounds as single diastereomers, allowing for the study of specific stereoisomers. nih.govnih.gov

Computational Chemistry in the Rational Design of 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one Derivatives

Computational chemistry has become an indispensable tool in the design and optimization of 3,4-dihydroisoquinolin-1-one derivatives. japsonline.comnih.gov Techniques such as molecular docking are routinely used to visualize how these inhibitors fit into the active site of their target protein. nih.govnih.gov These simulations allow researchers to rationalize observed SAR data; for example, docking studies have corroborated the importance of the C4-carboxamide group in forming hydrogen bonds with the PARP1 active site. nih.gov By predicting binding modes and energies, computational methods guide the synthesis of new analogues with improved potency and selectivity, accelerating the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov For 3,4-dihydroisoquinolin-1-one derivatives, QSAR models have been developed to predict their inhibitory activity against various targets, including enzymes and pathogens. rsc.orgjapsonline.com These models use calculated molecular descriptors (representing properties like hydrophobicity, electronics, and steric bulk) to build a predictive equation. nih.govnih.gov A robust QSAR model can then be used to estimate the activity of newly designed, not-yet-synthesized compounds, helping to prioritize which molecules to pursue in the lab. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that helps to visualize the relationship between the steric (shape) and electrostatic (charge) fields of a molecule and its biological activity. nih.gov In a CoMFA study, a series of active molecules are aligned, and their surrounding steric and electrostatic fields are calculated at various grid points. The analysis generates contour maps that highlight regions where modifications to the molecular structure would be beneficial or detrimental to activity. nih.gov

Steric Contour Maps: Typically, green contours indicate regions where adding bulky groups is predicted to increase activity, while yellow contours show areas where steric bulk is unfavorable.

Electrostatic Contour Maps: Blue contours often mark regions where positive charge is favored, whereas red contours indicate where negative charge (or electron-donating groups) would enhance activity.

For 3,4-dihydroisoquinolin-1(2H)-one derivatives, CoMFA models have been established that successfully rationalize the SAR for antioomycete activity, revealing key structural requirements for potency. rsc.org

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov This provides a more detailed picture of the requirements for optimal ligand-target interaction. The results are also presented as contour maps, providing intuitive visual guidance for molecular design. CoMSIA models for 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown good statistical reliability and have been instrumental in understanding the mode of action and providing crucial information for the design of more potent agents. rsc.org

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of protein-ligand interactions. nih.govfrontiersin.org Software like AutoDock, Glide, and GOLD are commonly used for these studies. nih.govijlpr.com

In studies involving scaffolds related to isoquinolinones, such as quinazolinone derivatives, molecular docking has been employed to predict binding to various protein kinases. ijlpr.com For instance, docking studies on N-Methyl-2,3-disubstituted quinazolin-4-ones against P38 alpha and ACVR1 (ALK2) kinases revealed that specific substitutions lead to strong binding affinities. ijlpr.com The binding affinity is often quantified by a docking score, where a more negative value indicates a stronger interaction. ijlpr.com Key interactions stabilizing the ligand-protein complex include hydrogen bonds and hydrophobic interactions. mdpi.com

For example, studies on quinazoline (B50416) derivatives targeting the EGFR kinase domain have shown the importance of specific interactions for inhibitory activity. mdpi.com The analysis of these interactions helps in rationalizing the structure-activity relationships and guiding the design of more potent inhibitors. mdpi.com Similarly, docking of thiopyrano[2,3-b]quinoline derivatives against the CB1a protein identified key amino acid residues involved in binding, such as ILE-8, LYS-7, and TRP-12. nih.gov

Table 1: Example of Molecular Docking Scores for Quinazolin-4-one Derivatives Against Kinase Targets This table is illustrative of docking studies on related scaffolds, as specific data for this compound was not available in the provided search results.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 5Df6 | ACVR1 (ALK2) | -8.223 | ijlpr.com |

| 5Dd4 | ACVR1 (ALK2) | -7.936 | ijlpr.com |

| 5Ed4 | ACVR1 (ALK2) | -8.123 | ijlpr.com |

| 5Ef6 | ACVR1 (ALK2) | -7.907 | ijlpr.com |

| 5Df6 | P38alpha | -7.190 | ijlpr.com |

| 5Dh8 | P38alpha | -7.027 | ijlpr.com |

| 5Eb2 | P38alpha | -6.698 | ijlpr.com |

| 5Ee5 | P38alpha | -6.789 | ijlpr.com |

| Standard (5-FU) | ACVR1 (ALK2) | -5.765 | ijlpr.com |

| Standard (5-FU) | P38alpha | -6.195 | ijlpr.com |

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of protein-ligand complexes, capturing atomic motion over time. frontiersin.orgnih.gov This method complements the static picture from molecular docking by assessing the stability of binding poses, revealing conformational changes in the protein and ligand, and identifying key intermediate states. nih.govgithub.ionih.gov The simulations can elucidate the dynamic behavior of the entire system, including the crucial role of water molecules and ions in ligand binding. nih.gov

MD simulations are particularly valuable for studying flexible proteins where the binding pocket may change shape upon ligand binding, a phenomenon not always captured by rigid docking. nih.govutupub.fi By running simulations, researchers can analyze the stability of hydrogen bonds, hydrophobic contacts, and other interactions throughout the simulation period, providing a deeper understanding of the binding mechanism. frontiersin.org For instance, MD studies on sirtuin 2 (SIRT2) have been used to identify different conformations of the enzyme's binding pocket. utupub.fi The stability of a simulated protein-ligand complex is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. researchgate.net MD simulations are powerful tools for determining free energy profiles, which are essential for clarifying drug action mechanisms. github.ionih.gov

Density Functional Theory (DFT) Calculations for Conformational and Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules. tandfonline.com In the context of rational drug design, DFT calculations are employed to optimize the geometry of ligands, determine their conformational preferences, and calculate electronic properties like electrostatic potential (ESP) surfaces. tandfonline.com These insights are valuable for understanding reaction mechanisms and the intrinsic properties of a molecule that influence its interaction with a biological target.

For example, theoretical calculations using DFT methods at the B3LYP/6-31G(d) level have been used to perform geometry optimizations of molecules containing a core structure similar to the isoquinolinone backbone. tandfonline.com Frequency calculations are subsequently performed on the optimized geometries to ensure they represent true energy minima. tandfonline.com Such studies can provide a foundational understanding of the molecule's shape and electronic distribution, which is critical for designing effective inhibitors.

Scaffold Hopping and Molecular Hybridization Strategies for Novel Chemical Entities

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while preserving the essential pharmacophoric features responsible for biological activity. nih.govniper.gov.in This approach is used to discover novel chemical series with improved properties, such as enhanced potency, better metabolic stability, reduced toxicity, or novel intellectual property. nih.govniper.gov.in

The 3,4-dihydroisoquinolin-1(2H)-one framework is considered a "privileged scaffold" because it is found in numerous biologically active natural products and synthetic compounds. nih.gov This makes it an excellent starting point for generating diverse chemical libraries. nih.gov One approach is the Castagnoli-Cushman reaction, which allows for the synthesis of a wide range of 3,4-dihydroisoquinolin-1(2H)-one derivatives with different substituents. nih.govrsc.org A study involving the synthesis of 59 such derivatives led to the identification of compounds with potent antioomycete activity. nih.govrsc.org

Another strategy is molecular hybridization, where structural motifs from different active compounds are combined into a single new molecule. For instance, based on the 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, novel inhibitors of poly(ADP-ribose) polymerase (PARP) were developed. nih.gov Iterative synthesis and testing of different amides derived from 3,4-dihydroisoquinol-1-one-4-carboxylic acids allowed for the establishment of clear structure-activity relationships and the identification of a potent lead compound. nih.gov These strategies demonstrate how the core this compound scaffold can be systematically modified to generate novel chemical entities for therapeutic applications.

V. Mechanistic Investigations of Biological Action and Preclinical Evaluation

Target Identification and Validation for Bioactive 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one Analogues

The initial step in developing novel therapeutic agents involves identifying their biological targets. For analogues of this compound, research has identified several key molecular targets, primarily enzymes implicated in major diseases like cancer and diabetes.

A significant target for this class of compounds is Poly(ADP-ribose) polymerase (PARP) , a family of enzymes crucial for DNA repair. nih.gov A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides was designed and synthesized as PARP inhibitors. nih.gov Iterative synthesis and testing led to the identification of a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which demonstrated potent inhibitory activity. nih.gov Some analogues in this series showed selectivity for PARP2 over PARP1, highlighting the potential for developing isoform-specific inhibitors that could serve as tool compounds for investigating the distinct roles of PARP family members. nih.gov

Another identified target is α-glucosidase , an enzyme involved in carbohydrate digestion. nih.gov A series of phenolic 4-arylidene-isoquinolinones were found to possess dual functionality as both antioxidants and α-glucosidase inhibitors. nih.gov This discovery positions these analogues as potential candidates for managing type II diabetes mellitus. nih.gov

In the context of cancer, various kinases have been identified as targets. Analogues have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2) , both of which are critical in tumor growth and angiogenesis. nih.gov Furthermore, some derivatives have shown inhibitory potential against multiple tyrosine kinases , a broad class of enzymes often dysregulated in cancer. nih.govnih.gov For instance, a tetrahydroisoquinoline derivative, 22-(4-Pyridinecarbonyl) Jorunnamycin A, was found through in silico and cell-based assays to target ERK1/2 and MEK1 in non-small-cell lung cancer (NSCLC). mdpi.com Other research has pointed to the N-Methyl-D-Aspartate (NMDA) receptor , specifically the NR1/2B subtype, as a target for certain 4-(3,4-dihydro-1H-isoquinolin-2-yl)-quinoline analogues, suggesting applications in neurological disorders. nih.gov

Target identification often employs a combination of in silico methods, such as network pharmacology and molecular docking, with subsequent validation through in vitro enzymatic and cell-based assays. nih.govmdpi.com

Detailed Elucidation of Molecular Mechanisms of Action

Understanding how these compounds exert their effects at a molecular level is crucial for their optimization and development. This involves studying their influence on cellular signaling pathways and their direct interactions with biological macromolecules.

Bioactive isoquinolinone analogues have been shown to modulate key cellular signaling pathways. For example, Di (isoquinolin-1-yl) sulfane (DIQS) was found to inhibit melanogenesis by modulating the PKA/CREB and MAPK signaling pathways . mdpi.com Specifically, DIQS decreased the phosphorylation of cAMP response element-binding protein (CREB), p38, and JNK, which are components of these pathways stimulated by α-melanocyte-stimulating hormone (α-MSH). mdpi.com This modulation leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanin (B1238610) production. mdpi.com

The mitogen-activated protein kinase (MAPK) pathways, which include ERK, JNK, and p38, are central to cell growth, differentiation, and survival. nih.gov The ability of isoquinolinone derivatives to interfere with these pathways is a common mechanism underlying their observed biological effects, particularly in cancer, where these pathways are often hyperactivated. mdpi.comnih.gov

Molecular docking simulations provide valuable insights into the binding modes of 4-substituted-3,4-dihydro-2H-isoquinolin-1-one analogues with their target proteins.

In the case of α-glucosidase inhibitors , docking studies with S. cerevisiae α-glucosidase revealed that the most active compounds did not bind to the catalytic triad (B1167595) (Asp214, Glu276, Asp349). nih.gov Instead, they occupied a surrounding pocket or an alternative allosteric site far from the catalytic center, acting as non-competitive or mixed inhibitors. nih.gov The binding was stabilized by hydrophobic interactions and, for some analogues, hydrogen bonds with residues like Ala358. nih.gov

For PARP inhibitors , docking simulations helped to corroborate structure-activity relationships. nih.gov A study on 4-hydroxyquinazoline (B93491) derivatives, which share structural similarities, revealed that a hydrogen bond with ASP766 might be key to overcoming drug resistance. mdpi.com Similarly, docking of quinazolin-4(3H)-one-morpholine hybrids into the active sites of VEGFR1, VEGFR2, and EGFR showed strong interactions. nih.gov The most potent compound formed stable hydrogen bonds with the active sites of VEGFR1 and VEGFR2, indicating a robust binding interaction. nih.gov

These computational studies are essential for rational drug design, allowing for the prediction of binding affinities and the identification of key structural features required for potent and selective inhibition.

While specific biophysical data for this compound is not detailed in the provided context, the methods themselves are fundamental to drug discovery. nih.gov Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are used to quantitatively characterize the binding of a compound to its target. nih.gov

These methods provide crucial data on:

Binding Affinity (K_D): Measures the strength of the interaction.

Kinetics (k_on, k_off): Determines the rates of association and dissociation of the compound-target complex.

Thermodynamics: Provides information on the forces driving the binding event. nih.gov

Such biophysical characterization is essential for validating the hits from initial screens, confirming direct target engagement, and understanding the structure-activity relationship (SAR) on a quantitative level. This detailed analysis is a prerequisite for advancing a compound into further preclinical development. nih.gov

Vi. Future Directions and Emerging Research Opportunities

Design and Synthesis of Highly Selective and Potent 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one Derivatives

The future of drug development involving the this compound scaffold is centered on the rational design and synthesis of derivatives with superior potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how molecular modifications influence biological activity.

Recent research has focused on creating libraries of 3,4-dihydroisoquinolin-1(2H)-one derivatives to identify compounds with enhanced therapeutic properties. For example, a study involving the synthesis of 59 such derivatives for use in plant disease management found that specific substitutions were critical for activity against the phytopathogen Pythium recalcitrans. nih.govrsc.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) models from this research highlighted the necessity of a C4-carboxyl group and other structural features for potency, guiding future design efforts. nih.govrsc.org

In another context, derivatives of this scaffold have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. acs.org Iterative synthesis and testing of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides revealed that while many initial compounds had moderate potency, specific modifications could lead to nanomolar inhibitory concentrations. nih.gov This underscores the potential for targeted synthetic campaigns to significantly improve the efficacy of this class of compounds. The goal is to move from broad-spectrum activity to highly selective agents that target specific enzymes or receptors, thereby minimizing off-target effects.

| Derivative Type | Target/Application | Key SAR Findings | Reference |

| 3,4-dihydroisoquinolin-1(2H)-one derivatives with C4-carboxyl group | Antioomycete agents (Pythium recalcitrans) | C4-carboxyl group is essential for activity. Substitutions on the N-2 position and the phenyl ring at C-3 modulate potency. | nih.gov, rsc.org, rsc.org |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP Inhibition | The amide portion of the molecule is critical; specific amide substituents are required to achieve nanomolar IC50 values. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Dihydroisoquinolinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the dihydroisoquinolinone scaffold. jddtonline.info These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the traditionally slow and costly drug discovery process. jddtonline.infodrughunter.commdpi.com

Future applications of AI/ML in this area include:

Target Identification and Validation: AI algorithms can analyze large-scale biological data to uncover novel therapeutic targets for dihydroisoquinolinone derivatives. nih.gov

Virtual Screening and Hit Identification: Machine learning models can screen massive virtual libraries of compounds to predict which molecules are most likely to bind to a specific target, prioritizing candidates for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new dihydroisoquinolinone derivatives with optimized properties, such as high binding affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. jddtonline.infonih.gov

Property Prediction: ML algorithms can accurately predict the physicochemical and pharmacokinetic properties of new derivatives, helping to reduce the failure rate of drug candidates in later preclinical stages. nih.gov

By leveraging AI and ML, researchers can explore the chemical space around the this compound core more efficiently, leading to the faster identification of promising drug candidates. drughunter.commdpi.com

Development of Sustainable and Scalable Synthetic Routes

A significant hurdle in translating promising compounds from the lab to clinical use is the development of efficient, cost-effective, and environmentally sustainable synthetic methods suitable for large-scale production. Future research will focus on improving the synthesis of the this compound core and its derivatives.

Traditional methods often require harsh conditions or multi-step processes with limited scope. acs.org Recent innovations offer more practical and scalable alternatives. For instance, a one-pot tandem reaction using benzaldehydes, NaN(SiMe3)2, and N-acylpyrroles has been developed to produce a wide array of 3,4-dihydroisoquinolones in high yields, generating three new bonds in a single operation. acs.org This approach is noted for its operational simplicity and broad functional group compatibility. acs.org

Exploration of Novel Biological Targets and Therapeutic Areas

While 3,4-dihydro-2H-isoquinolin-1-one derivatives have shown promise as PARP inhibitors for cancer and as antioomycete agents in agriculture, the full therapeutic potential of this scaffold remains largely untapped. acs.orgnih.govnih.gov A key future direction is the systematic exploration of new biological targets and disease indications.

Compounds with this core structure have been reported to exhibit a wide range of biological activities, including anti-HIV, antidepressant, and antibacterial properties. acs.org This versatility suggests that derivatives of this compound could be repurposed or redesigned to modulate other targets. For example, research on the closely related 3,4-dihydroquinolin-2(1H)-one scaffold has identified potent dual inhibitors of AKR1B1 (aldose reductase) and reactive oxygen species (ROS), suggesting a potential therapeutic strategy for diabetic complications. nih.gov Similar explorations for the dihydroisoquinolinone core could uncover novel applications in areas like metabolic disorders, neurodegenerative diseases, and inflammation.

High-throughput screening campaigns and target-agnostic phenotypic screens will be instrumental in identifying new activities and mechanisms of action for this privileged scaffold.

Integration with Systems Biology and Network Pharmacology Approaches

Modern drug discovery is moving beyond the "one drug, one target" paradigm towards a more holistic understanding of how medicines affect complex biological systems. nih.gov Systems biology and network pharmacology are emerging fields that analyze the intricate network of interactions between drugs, proteins, genes, and metabolic pathways. nih.govyoutube.com

Applying these approaches to this compound derivatives will be a critical future step. By constructing and analyzing interaction networks, researchers can:

Understand Polypharmacology: Identify the multiple targets a single drug derivative might interact with, which can explain both its therapeutic efficacy and potential side effects. nih.gov

Predict Off-Target Effects: Use network models to anticipate unintended interactions, allowing for the design of more selective compounds.

Identify Drug Combinations: Reveal synergistic or antagonistic interactions with other drugs, providing a rational basis for developing combination therapies. nih.gov

Repurpose Drugs: Discover new therapeutic uses for existing derivatives by identifying their impact on disease-related pathways and networks. nih.gov

Integrating these systems-level approaches with experimental data will provide a deeper understanding of the biological impact of dihydroisoquinolinone compounds, guiding the development of safer and more effective therapies. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 4-methyl-3,4-dihydro-2H-isoquinolin-1-one, and how can reaction conditions be optimized?

- Methodological Answer: Copper-catalyzed cascade reactions between substituted 2-halobenzamides and β-keto esters are efficient for synthesizing 3,4-disubstituted derivatives under mild conditions . Optimization involves adjusting catalysts (e.g., CuI), solvents (e.g., DMF), and temperature (60–80°C). Yield improvements (up to 69%) are achieved by controlling substituent electronic effects and steric hindrance . Characterization via , , and HRMS ensures structural fidelity .

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

- Methodological Answer: Multi-modal analytical techniques are critical:

- NMR Spectroscopy : (400 MHz, DMSO-d) identifies proton environments (e.g., aromatic δ 7.0–8.1 ppm, methyl groups δ 0.7–2.3 ppm) .

- HRMS : Confirms molecular ions (e.g., [M+H] at m/z 526.1786 for chlorinated derivatives) with ≤5 ppm mass tolerance .

- Melting Point Analysis : Sharp melting ranges (e.g., 234–236°C) indicate purity .

Q. What preliminary assays are used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer: Antimicrobial activity is screened using in vitro assays against pathogens (e.g., Phytophthora spp.), with IC values calculated via dose-response curves. Statistical validation employs one-way ANOVA (SPSS 16.0) with Fisher’s LSD test at 95% confidence . For corrosion inhibition, electrochemical impedance spectroscopy in 0.1 M HCl quantifies efficiency (e.g., 89–91%) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in catalytic reactions?

- Methodological Answer: Substituents on the phenyl ring (e.g., electron-withdrawing Cl or electron-donating OCH) alter reaction kinetics. DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in copper-catalyzed reactions. For example, electron-deficient aryl groups accelerate nucleophilic attack on β-keto esters, increasing yields by 15–20% .

Q. What contradictions arise in crystallographic vs. spectroscopic data for this compound derivatives, and how can they be resolved?

- Methodological Answer: Discrepancies between -predicted conformers and X-ray crystal structures (e.g., hydrogen bonding networks) are common. For example, intramolecular C–H···π interactions in crystal packing (monoclinic, space group C2/c) may not align with solution-state NMR data. Resolution involves comparing solid-state (SCXRD) and solution (ROESY NMR) data, supplemented by Hirshfeld surface analysis .

Q. How can Density Functional Theory (DFT) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer: DFT models (e.g., B3LYP/6-31G**) optimize geometries and compute quantum parameters (e.g., electrophilicity index, dipole moments) to predict binding affinities. For corrosion inhibitors, higher HOMO energies correlate with electron-donating capacity, improving adsorption on metal surfaces (Langmuir isotherm R >0.98) .

Q. What strategies improve the metabolic stability of this compound derivatives in in vivo studies?

- Methodological Answer: Structural modifications (e.g., fluorination at C6 or methyl group at N4) reduce CYP450-mediated oxidation. In silico ADMET predictions (e.g., SwissADME) identify metabolically labile sites. For example, 6-fluoro derivatives show 40% higher plasma half-life in rodent models compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models for this compound derivatives?

- Methodological Answer: Triangulate data using:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., C and AUC via LC-MS).

- Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites.

- Target Engagement Assays : SPR or ITC confirms binding to intended targets (e.g., enzymes, receptors) .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.